Bienvenue dans la boutique en ligne BenchChem!

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Kinase inhibition Cancer Autoimmune disorders

Procure this specific sulfonylazetidine-pyridine probe (CAS 1903511-91-0) for kinase/GPCR SAR campaigns. Unlike simple alkyl- or aryl-sulfonyl analogs, the 2,3-dihydrobenzofuran substituent enforces conformational rigidity and optimizes lipophilicity (XLogP3 1.5; TPSA 77.1 Ų) for ADME profiling. Secure research-grade material with confirmed purity for reproducible target engagement. Request full characterization data to validate vendor-reported biological activity before scale-up.

Molecular Formula C16H16N2O4S
Molecular Weight 332.37
CAS No. 1903511-91-0
Cat. No. B2513745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine
CAS1903511-91-0
Molecular FormulaC16H16N2O4S
Molecular Weight332.37
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OC4=CN=CC=C4
InChIInChI=1S/C16H16N2O4S/c19-23(20,15-3-4-16-12(8-15)5-7-21-16)18-10-14(11-18)22-13-2-1-6-17-9-13/h1-4,6,8-9,14H,5,7,10-11H2
InChIKeyZMJDAMFDFFBLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / 25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1903511-91-0): Structural Identity and Screening Library Provenance


3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1903511-91-0) is a heterocyclic small molecule (MW 332.37, formula C16H16N2O4S) featuring a sulfonylazetidine-pyridine scaffold with a 2,3-dihydrobenzofuran substituent. It is distributed by Life Chemicals (catalog F6360-9645) and other screening library vendors [1]. The compound has been investigated as a potential kinase inhibitor and GPCR modulator, though specific target, quantitative potency, and comparative data remain largely unpublished in peer-reviewed literature [2]. Its computed XLogP3 of 1.5 and topological polar surface area of 77.1 Ų suggest moderate lipophilicity and drug-like properties [1].

Why Generic Substitution Fails for 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Scaffold-Specific Pharmacophore Constraints


The sulfonylazetidine-pyridine core with a 2,3-dihydrobenzofuran substituent creates a structurally constrained pharmacophore that is not interchangeable with simpler sulfonylazetidine analogs. The benzofuran moiety contributes to conformational rigidity and π-stacking interactions that simpler alkyl or aryl sulfonyl replacements (e.g., propylsulfonyl, cyclohexylsulfonyl, or 2,5-dimethylbenzenesulfonyl analogs) cannot replicate [1]. Vendor descriptions indicate this compound has been explored for kinase inhibition and GPCR modulation; the specific substitution pattern on the dihydrobenzofuran ring is posited to influence target selectivity, though quantitative selectivity data across structural analogs have not been published in accessible primary literature [1]. Researchers procuring this compound for structure-activity relationship (SAR) studies should treat it as a specific chemical probe rather than a generic sulfonylazetidine building block.

Quantitative Differentiation Evidence for 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine (1903511-91-0) Relative to Structural Analogs


Kinase Inhibitory Activity: Reported Nanomolar Potency Class-Level Inference

Vendor descriptions report that 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine exhibits inhibitory activity against specific kinase isoforms with IC50 values in the nanomolar range [1]. No specific kinase target, exact IC50 value, or comparative data against structural analogs are provided in the source. This is a class-level inference: the dihydrobenzofuran sulfonyl substituent is described as conferring kinase inhibitory properties absent in simpler sulfonylazetidine analogs, which are not reported as kinase inhibitors in the reviewed sources. Without primary research validation, this differentiation remains suggestive.

Kinase inhibition Cancer Autoimmune disorders

GPCR Subtype Affinity: Molecular Docking Evidence Without Quantitative Binding Data

Vendor descriptions state that molecular docking studies and binding assays revealed high affinity for certain GPCR subtypes associated with inflammatory responses [1]. No Ki, Kd, or IC50 values are reported, and no comparator GPCR affinity data for sulfonylazetidine analogs (e.g., 3-((1-(propylsulfonyl)azetidin-3-yl)oxy)pyridine or 3-((1-(cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine) are available in the reviewed sources. This represents supporting evidence only, as the claim of GPCR affinity lacks quantitative validation.

GPCR Inflammation Molecular docking

In Vivo Pharmacokinetic Profile: Favorable Bioavailability and Metabolic Stability Reported Without Quantitative Parameters

Vendor descriptions cite in vivo studies in rodent models demonstrating favorable bioavailability and metabolic stability with minimal off-target effects [1]. No specific parameters (e.g., F%, t1/2, Cl, Vd) or comparator data for structural analogs are provided. This is supporting evidence that cannot be verified against independent primary sources. The 2,3-dihydrobenzofuran substituent is proposed to contribute to metabolic stability compared to unsubstituted phenyl sulfonyl analogs, but this remains a structural hypothesis without quantitative validation.

Pharmacokinetics Bioavailability Metabolic stability

Physicochemical Properties: Computed XLogP3 and TPSA Differentiation from Simpler Sulfonylazetidine Analogs

Computed physicochemical properties available from the vendor product page indicate XLogP3 of 1.5 and topological polar surface area (TPSA) of 77.1 Ų for the target compound [1]. In comparison, 3-((1-(propylsulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1903554-96-0, MW 256.32) has a lower molecular weight and presumably lower XLogP due to the smaller propyl substituent . The dihydrobenzofuran group increases both molecular complexity and lipophilicity, which may influence membrane permeability and target binding. This is a cross-study comparable based on computed rather than experimental properties.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine (1903511-91-0) Based on Available Evidence


Kinase Inhibitor Screening Libraries for Oncology and Inflammation Targets

Based on vendor-reported nanomolar kinase inhibitory activity, this compound may serve as a starting point for kinase-focused screening campaigns in oncology or inflammatory disease programs [1]. Its dihydrobenzofuran sulfonyl group differentiates it from simpler sulfonylazetidines that lack reported kinase activity. Researchers should request or generate confirmatory IC50 data against their kinase panel of interest before committing to large-scale procurement, as the specific kinase target and exact potency remain unpublished.

GPCR Modulator Lead Identification for Inflammatory Pathways

The reported GPCR subtype affinity, identified through molecular docking and binding assays, positions this compound as a potential chemical probe for GPCR targets involved in inflammation [1]. Procurement for GPCR screening panels is warranted only if the specific GPCR subtypes of interest align with those reportedly engaged by this scaffold. Independent radioligand binding or functional assay confirmation is essential given the absence of published quantitative affinity data.

Physicochemical Property-Driven Analogue Selection in CNS or Oral Drug Discovery

With computed XLogP3 of 1.5 and TPSA of 77.1 Ų, this compound occupies a favorable physicochemical space for oral bioavailability and potential CNS penetration [1]. The dihydrobenzofuran substituent provides a distinct lipophilicity and steric profile compared to propylsulfonyl, cyclohexylsulfonyl, or dimethylbenzenesulfonyl analogs, making it a relevant candidate for SAR studies where modulated lipophilicity is desired. Procurement for physicochemical profiling and permeability assays is supported by available computed property data.

Scalable Synthesis and Green Chemistry Development

Vendor sources describe a scalable, multi-step synthetic route incorporating green chemistry principles that minimizes hazardous reagents and environmental impact [1]. This makes the compound a viable candidate for process chemistry development and larger-scale procurement for preclinical studies, provided that the biological activity claims are independently validated. The reported synthetic accessibility may differentiate it from analogs requiring less sustainable routes.

Quote Request

Request a Quote for 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.